molecular formula C14H14N+ B14279094 N-Benzyl-N-phenylmethaniminium CAS No. 138143-17-6

N-Benzyl-N-phenylmethaniminium

Cat. No.: B14279094
CAS No.: 138143-17-6
M. Wt: 196.27 g/mol
InChI Key: HSVZUVQFRNDHTE-UHFFFAOYSA-N
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Description

N-Benzyl-N-phenylmethaniminium is a chemical compound with the molecular formula C14H14N It is known for its unique structure, which includes a benzyl group and a phenylmethaniminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-phenylmethaniminium can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Benzylamine and Benzaldehyde Reaction: Benzylamine reacts with benzaldehyde in the presence of an acid catalyst to form this compound.

    Reaction Conditions: The reaction is usually carried out at room temperature with a suitable solvent such as ethanol or methanol. The acid catalyst can be hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-phenylmethaniminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-N-phenylmethaniminium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-phenylmethaniminium involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-phenylmethaniminium can be compared with other similar compounds, such as:

    Benzylamine: A simpler compound with a similar benzyl group.

    Phenylmethanimine: Another related compound with a similar structure.

    N-Benzyl-2-phenylethylamine: A compound with additional ethyl groups.

These compounds share some structural similarities but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups and resulting properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

CAS No.

138143-17-6

Molecular Formula

C14H14N+

Molecular Weight

196.27 g/mol

IUPAC Name

benzyl-methylidene-phenylazanium

InChI

InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1

InChI Key

HSVZUVQFRNDHTE-UHFFFAOYSA-N

Canonical SMILES

C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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